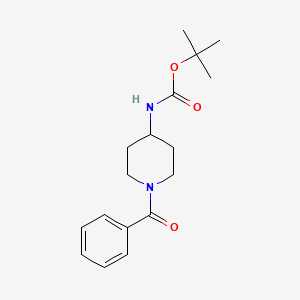

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate

Overview

Description

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate typically involves the reaction of 1-benzoylpiperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-benzoylpiperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-benzoylpiperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperidine-based drugs .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of various pharmacologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is valued for its stability and reactivity, making it a versatile building block in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate

- tert-Butyl piperidin-4-ylcarbamate

Comparison: tert-Butyl 1-benzoylpiperidin-4-ylcarbamate is unique due to its benzoyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .

Biological Activity

Tert-butyl 1-benzoylpiperidin-4-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H20N2O2. The structure consists of a piperidine ring substituted with a benzoyl group and a tert-butyl carbamate moiety, contributing to its unique properties and biological activities.

The compound is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell development and activation. Inhibition of Btk can lead to reduced inflammation and modulation of immune responses .

Pharmacological Effects

- Anti-inflammatory Activity : this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease .

- Antibacterial Properties : The compound has shown activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Its mechanism involves disrupting bacterial membrane integrity, leading to cell death .

Study on Neuroprotection

In a study evaluating the neuroprotective effects of this compound, researchers treated astrocyte cultures with Aβ peptides. The results indicated that co-treatment with the compound significantly improved cell viability compared to Aβ treatment alone, suggesting its protective role against oxidative stress and apoptosis .

Study on Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory properties showed that it effectively reduced TNF-α levels in macrophages activated with lipopolysaccharides (LPS). This reduction was statistically significant compared to untreated controls, indicating its potential as an anti-inflammatory agent in therapeutic applications .

Data Tables

Properties

IUPAC Name |

tert-butyl N-(1-benzoylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEKFNMBKJEMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.